1,4-Benzenediol, 2-pentadecyl-
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Overview
Description
1,4-Benzenediol, 2-pentadecyl- is an organic compound belonging to the class of dihydroxybenzenes, specifically a derivative of hydroquinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-pentadecyl- can be achieved through various methods. One common approach involves the alkylation of hydroquinone (1,4-benzenediol) using pentadecyl halides under basic conditions. This reaction typically employs potassium carbonate as a base and a suitable solvent such as ethanol or water .
Industrial Production Methods
Industrial production of 1,4-Benzenediol, 2-pentadecyl- often utilizes a green, lithium salt-free synthesis method. This method involves the use of hydroalcoholic media (water/ethanol) and potassium carbonate as a base, optimizing reaction time and solvent effects to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2-pentadecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The alkyl chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives.
Scientific Research Applications
1,4-Benzenediol, 2-pentadecyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, 2-pentadecyl- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit pro-inflammatory enzymes and cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzenediol (Catechol)
- 1,3-Benzenediol (Resorcinol)
- 1,4-Benzenediol (Hydroquinone)
Uniqueness
This structural feature differentiates it from other dihydroxybenzenes, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C21H36O2 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-pentadecylbenzene-1,4-diol |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-20(22)16-17-21(19)23/h16-18,22-23H,2-15H2,1H3 |
InChI Key |
IFTCIJGLDWOLSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
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